N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine is an organic compound with the molecular formula C9H11NO2. This compound is part of the benzodioxane family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with halides to form N-alkyl or N-aryl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine.
Substitution: N-alkyl or N-aryl derivatives.
Scientific Research Applications
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-amine: Lacks the N-methyl group, which may affect its biological activity and pharmacokinetic properties.
N-ethyl-2,3-dihydro-1,4-benzodioxin-6-amine: Similar structure but with an ethyl group instead of a methyl group, potentially altering its interaction with biological targets.
N-propyl-2,3-dihydro-1,4-benzodioxin-6-amine: Contains a propyl group, which may influence its solubility and metabolic stability.
Uniqueness
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to its specific methyl substitution, which can enhance its binding affinity to certain enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C9H11NO2/c1-10-7-2-3-8-9(6-7)12-5-4-11-8/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
PFIIOMYDQZYTJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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